1,1'-[1,4-Phenylenebis(oxy)]bis(4-nonylbenzene)
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Overview
Description
1,1’-[1,4-Phenylenebis(oxy)]bis(4-nonylbenzene) is an organic compound with the molecular formula C36H50O2 It is characterized by the presence of two nonylbenzene groups connected via a phenylenebis(oxy) linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[1,4-Phenylenebis(oxy)]bis(4-nonylbenzene) typically involves the reaction of 4-nonylphenol with 1,4-dibromobenzene under basic conditions. The reaction is facilitated by the presence of a base such as potassium carbonate, which helps in the deprotonation of the phenol group, allowing it to react with the dibromobenzene to form the desired product.
Industrial Production Methods
In an industrial setting, the production of 1,1’-[1,4-Phenylenebis(oxy)]bis(4-nonylbenzene) can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1’-[1,4-Phenylenebis(oxy)]bis(4-nonylbenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
1,1’-[1,4-Phenylenebis(oxy)]bis(4-nonylbenzene) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of polymers and other advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,1’-[1,4-Phenylenebis(oxy)]bis(4-nonylbenzene) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1,1’-[1,2-Ethanediylbis(oxy)]bisbenzene: Similar in structure but with an ethylene linkage instead of a phenylenebis(oxy) linkage.
4,4’-[1,3-Phenylenedioxy]dianiline: Contains a phenylenedioxy linkage with amino groups.
1,1’-[1,4-Phenylenebis(oxy-2,1-ethanediyloxy-2,1-ethanediyl)]bis(2-phenylindolizine): A more complex structure with additional ethylene and indolizine groups.
Uniqueness
1,1’-[1,4-Phenylenebis(oxy)]bis(4-nonylbenzene) is unique due to its specific phenylenebis(oxy) linkage and nonylbenzene groups, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various scientific and industrial fields.
Properties
CAS No. |
88457-42-5 |
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Molecular Formula |
C36H50O2 |
Molecular Weight |
514.8 g/mol |
IUPAC Name |
1,4-bis(4-nonylphenoxy)benzene |
InChI |
InChI=1S/C36H50O2/c1-3-5-7-9-11-13-15-17-31-19-23-33(24-20-31)37-35-27-29-36(30-28-35)38-34-25-21-32(22-26-34)18-16-14-12-10-8-6-4-2/h19-30H,3-18H2,1-2H3 |
InChI Key |
MIQPGWNTEYNAIT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)OC2=CC=C(C=C2)OC3=CC=C(C=C3)CCCCCCCCC |
Origin of Product |
United States |
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